Cas no 65469-04-7 (2-Phenethyl-1,3-thiazolane-4-carboxylic Acid)

2-Phenethyl-1,3-thiazolane-4-carboxylic Acid structure
65469-04-7 structure
Product name:2-Phenethyl-1,3-thiazolane-4-carboxylic Acid
CAS No:65469-04-7
MF:C12H15NO2S
MW:237.318
MDL:MFCD01622693
CID:3141732
PubChem ID:666161

2-Phenethyl-1,3-thiazolane-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid
    • 65469-04-7
    • SMR000037212
    • 2-phenethyl-1,3-thiazolane-4-carboxylic acid
    • G21968
    • QCA46904
    • EN300-121014
    • STK051718
    • 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
    • CS-0224799
    • MLS000027639
    • 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylicacid
    • BRD-A44775116-001-08-6
    • AKOS016340092
    • MFCD01622693
    • Z1033256946
    • AKOS000573175
    • 7P-038
    • HMS2185I12
    • CHEMBL1415165
    • 2-Phenethyl-1,3-thiazolane-4-carboxylic Acid
    • MDL: MFCD01622693
    • Inchi: InChI=1S/C12H15NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
    • InChI Key: OFMACPNNROAUSV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 237.08234989Da
  • Monoisotopic Mass: 237.08234989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.6Ų

2-Phenethyl-1,3-thiazolane-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121014-10.0g
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
10.0g
$1710.0 2025-02-21
Enamine
EN300-121014-0.25g
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
0.25g
$112.0 2025-02-21
TRC
P323158-50mg
2-Phenethyl-1,3-thiazolane-4-carboxylic Acid
65469-04-7
50mg
$ 50.00 2022-06-03
Chemenu
CM472675-1g
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95%+
1g
$304 2023-03-04
Enamine
EN300-121014-0.05g
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
0.05g
$54.0 2025-02-21
Enamine
EN300-121014-5000mg
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
5000mg
$912.0 2023-10-02
Enamine
EN300-121014-500mg
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
500mg
$177.0 2023-10-02
Enamine
EN300-121014-2500mg
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95.0%
2500mg
$485.0 2023-10-02
abcr
AB300768-1g
2-Phenethyl-1,3-thiazolane-4-carboxylic acid; .
65469-04-7
1g
€389.60 2025-02-19
Aaron
AR00IWBK-10g
2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
65469-04-7 95%
10g
$2377.00 2023-12-13

Additional information on 2-Phenethyl-1,3-thiazolane-4-carboxylic Acid

Comprehensive Guide to 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid (CAS No. 65469-04-7): Properties, Applications, and Market Insights

2-(2-Phenylethyl)thiazolidine-4-carboxylic acid (CAS No. 65469-04-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazolidine ring structure and carboxylic acid functional group, plays a pivotal role in the development of novel therapeutics and bioactive molecules. In this article, we delve into the chemical properties, synthesis methods, applications, and emerging trends surrounding this compound, providing a comprehensive resource for researchers and industry professionals.

The molecular structure of 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid combines a phenylethyl moiety with a thiazolidine-4-carboxylic acid backbone, making it a versatile intermediate in organic synthesis. Its CAS number, 65469-04-7, serves as a unique identifier in chemical databases, ensuring accurate referencing in scientific literature. Researchers often search for "thiazolidine derivatives" or "phenylethyl thiazolidine carboxylic acid" when exploring this compound's potential, highlighting its relevance in modern chemistry.

One of the most intriguing aspects of 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid is its role in drug discovery. The thiazolidine ring is a common pharmacophore found in many FDA-approved drugs, particularly those targeting metabolic disorders and inflammatory conditions. Recent studies have investigated its potential as a building block for peptide mimetics and enzyme inhibitors, aligning with current trends in personalized medicine and targeted therapies. This has led to increased interest in "thiazolidine-based drug design" among medicinal chemists.

From a synthetic chemistry perspective, 65469-04-7 offers several advantages. Its carboxylic acid group allows for easy derivatization, enabling the creation of esters, amides, and other functionalized compounds. The phenylethyl substituent contributes to enhanced lipophilicity, a property highly sought after in drug development for improved membrane permeability. These characteristics make it a valuable compound in the synthesis of "bioactive thiazolidine derivatives," a frequently searched term in chemical databases.

The applications of 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid extend beyond pharmaceuticals. In cosmetic science, derivatives of this compound have shown promise as skin-conditioning agents and antioxidants, addressing growing consumer demand for anti-aging products. The compound's ability to chelate metals also makes it relevant in "cosmetic formulation chemistry," another trending search topic in the personal care industry. Furthermore, its potential as a flavor precursor has been explored in food chemistry, particularly in the development of novel taste compounds.

Recent advancements in analytical techniques have facilitated better characterization of 65469-04-7. High-performance liquid chromatography (HPLC) methods have been developed for its quantification, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. These analytical developments respond to the increasing need for "thiazolidine compound analysis" in quality control and research settings, reflecting current industry priorities.

The market for thiazolidine derivatives like 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid has shown steady growth, driven by expanding applications in life sciences. Pharmaceutical companies are particularly interested in its potential as a scaffold for small molecule therapeutics, with several patents filed in recent years. The compound's commercial availability from specialty chemical suppliers has increased, as evidenced by rising searches for "buy 65469-04-7" and "2-phenylethyl thiazolidine-4-carboxylic acid supplier" across procurement platforms.

Environmental and safety considerations for 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper handling procedures should be observed, including the use of personal protective equipment. This aligns with the growing emphasis on "green chemistry practices" and "laboratory safety standards," topics of increasing importance in chemical research and education.

Future research directions for 65469-04-7 include exploring its potential in bioconjugation chemistry and prodrug development. The compound's ability to form stable conjugates with biomolecules makes it attractive for biotechnological applications, particularly in the rapidly growing field of "targeted drug delivery systems." Additionally, its structural features suggest possible applications in material science, particularly in the development of functional polymers with specific biological activities.

In conclusion, 2-(2-Phenylethyl)thiazolidine-4-carboxylic acid (CAS No. 65469-04-7) represents a versatile and valuable compound with wide-ranging applications in pharmaceuticals, cosmetics, and materials science. Its unique structural features and synthetic flexibility continue to inspire new research directions, making it a compound of enduring interest to the scientific community. As research progresses, we anticipate seeing more innovative applications of this thiazolidine derivative that address current challenges in health and technology.

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(CAS:65469-04-7)2-Phenethyl-1,3-thiazolane-4-carboxylic Acid
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Purity:99%
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